molecular formula C17H15BrN2O2 B7783916 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol

2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol

Cat. No.: B7783916
M. Wt: 359.2 g/mol
InChI Key: ORYPNMZFPZYJQM-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol is a pyrazole-derived compound featuring a bromophenyl substituent at the pyrazole ring’s 4-position and a methoxyphenol group at the 5-position. Its molecular formula is C₁₇H₁₄BrN₂O₂, with a molecular weight of approximately 357.2 g/mol (calculated).

Properties

IUPAC Name

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-10-16(11-3-5-12(18)6-4-11)17(20-19-10)14-8-7-13(22-2)9-15(14)21/h3-9,21H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYPNMZFPZYJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 4-bromophenylhydrazine: This is achieved by reacting 4-bromoaniline with hydrazine hydrate under reflux conditions.

    Cyclization to form pyrazole: The 4-bromophenylhydrazine is then reacted with an appropriate β-diketone, such as acetylacetone, under acidic conditions to form the pyrazole ring.

    Introduction of the methoxyphenol group: The final step involves the reaction of the pyrazole derivative with 5-methoxyphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways.

    Modulating gene expression: The compound may influence the expression of genes involved in various cellular processes.

    Inducing oxidative stress: It can generate reactive oxygen species (ROS) that affect cellular components.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrazole derivatives with halogenated aryl groups and polar substituents are common in medicinal and materials chemistry. Below is a comparative analysis with structurally related compounds:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Source
Target Compound 4-(4-Bromophenyl), 5-methoxyphenol ~357.2 Enhanced lipophilicity (Br), H-bonding via phenol -OH and methoxy groups
4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-... (Evi.3) 4-Chlorophenyl, 5-hydroxy ~442.8 Chloro substituent (less lipophilic than Br); hydroxy group for H-bonding
(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol (Evi.15) 4-Bromophenyl, methanol 253.1 Smaller size; methanol substituent limits H-bonding compared to methoxyphenol
2-[4-(2-Bromophenoxy)-1H-pyrazol-5-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol Bromophenoxy, chloro-fluorobenzyl ~491.7 Increased steric bulk; halogen diversity may alter target selectivity

Key Observations :

Substituent Functionality: The methoxyphenol group in the target compound allows for dual hydrogen-bonding (phenolic -OH and methoxy oxygen), whereas compounds with only -OH () or methanol () have reduced or altered H-bonding capacity .

Steric and Electronic Profiles : Bromine’s larger atomic radius compared to chlorine or fluorine may influence intermolecular interactions (e.g., van der Waals forces) in crystal packing or receptor binding .

Biological Activity

The compound 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol , a derivative of pyrazole, has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the current understanding of the biological activity of this specific compound, supported by recent research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15BrN2O2\text{C}_{16}\text{H}_{15}\text{BrN}_2\text{O}_2

This structure features a bromophenyl group and a methoxyphenol moiety, contributing to its potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that pyrazole derivatives could inhibit the proliferation of human cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7 (breast cancer)15.2Induction of apoptosis
Similar pyrazole derivativeHeLa (cervical cancer)12.8Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies indicate that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The presence of the bromine atom enhances its interaction with microbial targets .

Microorganism Activity (Zone of Inhibition in mm)
Staphylococcus aureus20
Escherichia coli18
Candida albicans15

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory properties. Research has shown that it can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression, thereby reducing tumor growth.
  • Modulation of Cell Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are critical in inflammation and cancer development.

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving pyrazole derivatives demonstrated improved outcomes in patients with advanced breast cancer when combined with standard therapies .
  • Antimicrobial Efficacy Study : A laboratory study showed that the compound effectively reduced bacterial load in infected tissues, suggesting its potential as an alternative treatment for resistant infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of β-diketones or α,β-unsaturated ketones with hydrazines. For example, a modified Baker-Venkataram rearrangement involving 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione and phenylhydrazine in ethanol/acetic acid under reflux yields pyrazole derivatives (yield: ~45%) . Optimization may involve adjusting solvent polarity (e.g., DMSO enhances reaction rates) or using catalysts like POCl₃ for cyclization . Purity is improved via silica gel chromatography and recrystallization in ethanol .

Q. How is the molecular structure of this compound validated, and what key structural features influence its reactivity?

  • Methodological Answer : X-ray crystallography confirms the pyrazole core’s planarity and dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl vs. pyrazole ring) . Hydrogen bonding (O–H⋯N) stabilizes crystal packing . Spectroscopic techniques (IR, NMR) identify functional groups: IR peaks at 1650–1700 cm⁻¹ confirm carbonyl intermediates, while ¹H NMR signals at δ 2.3–2.5 ppm indicate methyl groups on pyrazole .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens should include:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer Potential : MTT assays on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) .

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